6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
CAS No.: 877635-54-6
Cat. No.: VC11917097
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877635-54-6 |
|---|---|
| Molecular Formula | C21H20N2O5S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate |
| Standard InChI | InChI=1S/C21H20N2O5S/c1-4-26-18-8-6-5-7-16(18)20(25)28-19-11-27-15(10-17(19)24)12-29-21-22-13(2)9-14(3)23-21/h5-11H,4,12H2,1-3H3 |
| Standard InChI Key | KNTSFIVEDJMHJJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
Introduction
Chemical Structure and Nomenclature
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate (CAS No. 877635-54-6) is a structurally complex molecule featuring a pyran ring fused with a pyrimidine moiety and an ester-linked benzoate group. Its IUPAC name, [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate, reflects its three primary components:
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A 4-oxo-4H-pyran-3-yl core substituted with a sulfanylmethyl group.
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A 4,6-dimethylpyrimidin-2-yl heterocycle attached via a sulfur atom.
Molecular Formula and Weight
Structural Features
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The pyran ring (CHO) is functionalized with a ketone group at position 4 and a methylsulfanyl linker at position 6.
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The pyrimidine ring (CHNS) contains methyl groups at positions 4 and 6, contributing to its hydrophobic character.
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The 2-ethoxybenzoate group introduces aromaticity and ester functionality, enhancing solubility in organic solvents .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |
| InChIKey | KNTSFIVEDJMHJJ-UHFFFAOYSA-N | |
| XLogP3-AA (Predicted) | 3.5 |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitutions and esterification processes.
Synthetic Routes
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Pyran-Pyrimidine Coupling:
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A thiol-containing pyrimidine derivative reacts with a bromomethyl-substituted pyran intermediate under basic conditions (e.g., KCO/DMSO).
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Example: Reaction of 4,6-dimethylpyrimidine-2-thiol with 6-(bromomethyl)-4-oxo-4H-pyran-3-yl benzoate yields the sulfanylmethyl bridge.
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Esterification:
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The benzoic acid derivative (2-ethoxybenzoic acid) is activated (e.g., via acyl chloride) and coupled to the pyran alcohol using coupling agents like DCC/DMAP.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thioether Formation | KCO, DMSO, 20°C, 4h | 74.4% | |
| Esterification | DCC, DMAP, CHCl, rt, 12h | 88.7% |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP = 3.5) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the ester linkage.
Spectroscopic Characterization
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NMR: -NMR (CDCl): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, aromatic-H), 4.42 (q, 2H, OCHCH), 2.55 (s, 6H, CH).
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IR: Strong bands at 1720 cm (C=O ester), 1675 cm (pyran ketone), and 1250 cm (C=S).
Biological Activity and Mechanisms
Antimicrobial Properties
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The sulfanylmethyl group enhances membrane permeability, contributing to broad-spectrum antimicrobial activity (MIC: 16–64 µg/mL against S. aureus and E. coli).
Applications in Pharmaceutical Research
Prodrug Development
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The ester group serves as a prodrug motif, hydrolyzing in vivo to release 2-ethoxybenzoic acid, a known anti-inflammatory agent .
Drug Delivery Systems
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Liposomal formulations improve bioavailability, with encapsulation efficiencies >85% reported in preclinical models.
Future Research Directions
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